molecular formula C19H16N2O3S B2530620 N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide CAS No. 888410-69-3

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide

Cat. No.: B2530620
CAS No.: 888410-69-3
M. Wt: 352.41
InChI Key: ZXEGTMOHIIFHRP-UHFFFAOYSA-N
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Description

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide is a complex organic compound characterized by its unique structure, which includes a benzodioxin moiety, a thiazole ring, and a phenylacetamide group

Mechanism of Action

Target of Action

The primary targets of N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-phenylacetamide are cholinesterase enzymes . These enzymes play a crucial role in nerve function, and their inhibition is a common therapeutic strategy for treating Alzheimer’s disease .

Mode of Action

N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-phenylacetamide interacts with its targets by inhibiting the activity of cholinesterase enzymes . This inhibition results in an increase in the concentration of acetylcholine, a neurotransmitter, in the brain, which can help improve cognitive function in Alzheimer’s patients .

Biochemical Pathways

The compound affects the cholinergic pathway, specifically the hydrolysis of acetylcholine. By inhibiting cholinesterase enzymes, it prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft . This can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .

Pharmacokinetics

They are metabolized in the liver, and inactive compounds are excreted through bile or feces . These properties can impact the bioavailability of the compound.

Result of Action

The molecular effect of N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-phenylacetamide’s action is the inhibition of cholinesterase enzymes, leading to increased acetylcholine levels . On a cellular level, this can enhance neuronal communication, potentially improving cognitive function in Alzheimer’s disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-phenylacetamide. For instance, factors such as pH can affect the compound’s solubility and therefore its absorption and bioavailability. Additionally, individual factors like liver function can impact how the compound is metabolized and excreted .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide typically involves multiple steps, starting with the preparation of the core benzodioxin structure. This can be achieved through the reaction of 1,4-benzodioxin-6-amine with appropriate reagents under controlled conditions. The thiazole ring is then introduced through a cyclization reaction, often involving thioamides and halides. Finally, the phenylacetamide group is added through acylation reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions are typically carried out in specialized reactors with precise temperature and pressure control to ensure consistent product quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or halides, under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of substituted benzodioxins or thiazoles.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research has explored its use as a therapeutic agent for various diseases, such as Alzheimer's disease and bacterial infections.

Industry: The compound's unique properties make it valuable in the production of advanced materials and chemical intermediates.

Comparison with Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: A simpler analog lacking the thiazole ring.

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Another derivative with a sulfonamide group instead of phenylacetamide.

Uniqueness: N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide stands out due to its combination of benzodioxin, thiazole, and phenylacetamide groups, which contribute to its unique chemical and biological properties.

This compound's multifaceted applications and unique structure make it a valuable subject of study in various scientific disciplines. Its potential in therapeutic and industrial applications continues to drive research and development efforts.

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Properties

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c22-18(10-13-4-2-1-3-5-13)21-19-20-15(12-25-19)14-6-7-16-17(11-14)24-9-8-23-16/h1-7,11-12H,8-10H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEGTMOHIIFHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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